2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H13N3O2S2 and its molecular weight is 355.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound 2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is likely involved in research concerning chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. Inhibitors with specific selectivity towards various CYP isoforms play a crucial role in assessing drug-drug interactions during pharmaceutical development. Studies have highlighted the importance of using potent and selective chemical inhibitors to determine the contribution of different CYP isoforms to drug metabolism, which can ultimately aid in predicting potential drug-drug interactions (Khojasteh et al., 2011).
Thiophene Derivatives and Carcinogenicity
Research on thiophene derivatives, such as those structurally related to this compound, has explored their potential carcinogenic effects. Studies involving the synthesis and evaluation of thiophene analogues of known carcinogens have been conducted to assess their carcinogenic potential. These investigations aim to understand the biological activity of thiophene compounds and their potential health risks (Ashby et al., 1978).
Chemistry and Properties of Heterocyclic Compounds
The compound may also be part of research focused on the variability in the chemistry and properties of heterocyclic compounds containing thiophene units. These studies delve into the synthesis, properties, and potential applications of such compounds, including their biological and electrochemical activity. This research identifies gaps in current knowledge and suggests areas for future investigation, highlighting the compound's relevance in developing new materials or drugs (Boča et al., 2011).
Role in Antimicrobial Research
Investigations into the antimicrobial properties of compounds, including those with thiophene units, are crucial for identifying new substances that can combat multidrug-resistant pathogens. Reviews of cyanobacterial compounds, for instance, discuss a wide range of chemical classes, including thiophenes, for their antimicrobial activities. Such research is vital for expanding the arsenal of antimicrobial agents available for treating infections caused by resistant bacteria, fungi, and mycobacteria (Swain et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have diverse biological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
Cyanoacetamide-n-derivatives, a class of compounds to which this compound belongs, are known to react with common bidentate reagents to form a variety of heterocyclic compounds . This suggests that the compound may interact with its targets through the formation of heterocyclic structures.
Biochemical Pathways
Similar compounds have been reported to be involved in the synthesis of various organic heterocycles , indicating that this compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have been reported to have diverse biological activities , suggesting that this compound may have multiple effects at the molecular and cellular levels.
Action Environment
Similar compounds have been reported to be synthesized under various reaction conditions , suggesting that environmental factors may play a role in the compound’s action.
Biochemical Analysis
Biochemical Properties
The compound, 2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide, is involved in a variety of biochemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions
Cellular Effects
Derivatives of cyanoacetamide have shown promising cytotoxic effects against human breast cancer cells
Molecular Mechanism
It is known that cyanoacetamide derivatives can undergo reactions with common bidentate reagents to form a variety of heterocyclic compounds
Properties
IUPAC Name |
2-cyano-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c18-10-14-3-1-2-4-17(14)24(21,22)20-11-13-5-7-19-16(9-13)15-6-8-23-12-15/h1-9,12,20H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFVHGLOLRCUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.